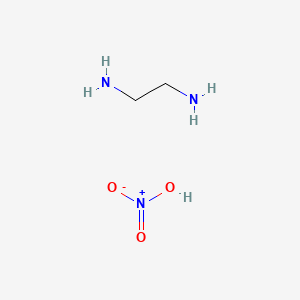
Ethylenediamine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine nitrate is an organic compound with the chemical formula C2H8N2·HNO3. It is a nitrate salt of ethylenediamine, a colorless liquid with an ammonia-like odor. This compound is known for its applications in various fields, including explosives, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine nitrate can be synthesized by reacting ethylenediamine with nitric acid. The reaction typically involves the following steps:
Mixing: Ethylenediamine is mixed with a dilute solution of nitric acid.
Reaction: The mixture is stirred at a controlled temperature to ensure complete reaction.
Crystallization: The resulting solution is cooled to precipitate this compound crystals.
Filtration and Drying: The crystals are filtered and dried to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to ensure high yield and purity. The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form ethylenediamine and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Nitrogen oxides and ethylenediamine derivatives.
Reduction: Ethylenediamine and its derivatives.
Substitution: Various substituted ethylenediamine compounds.
Scientific Research Applications
Ethylenediamine nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethylenediamine nitrate involves its ability to donate nitrate ions, which can participate in various biochemical and chemical processes. The nitrate ions can be reduced to nitric oxide, a potent vasodilator, which plays a crucial role in various physiological processes . Additionally, ethylenediamine acts as a chelating agent, binding to metal ions and forming stable complexes .
Comparison with Similar Compounds
Ethylenediamine nitrate can be compared with other similar compounds such as:
Ethylenediamine dinitrate: Similar in structure but with two nitrate groups, making it more potent as an explosive.
Diethylenetriamine nitrate: Contains an additional amine group, providing different chelating properties.
Triethylenetetramine nitrate: Contains two additional amine groups, offering enhanced chelation and coordination capabilities.
Uniqueness: this compound is unique due to its balanced properties of being a good chelating agent while also providing nitrate ions for various chemical reactions. Its versatility in different fields makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
57578-34-4 |
|---|---|
Molecular Formula |
C2H9N3O3 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |
InChI Key |
HODPISPVTPCXIU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


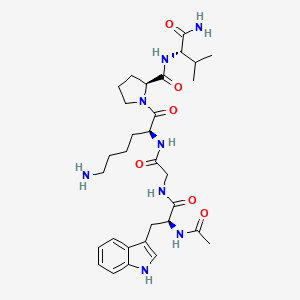

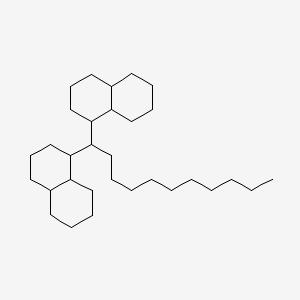
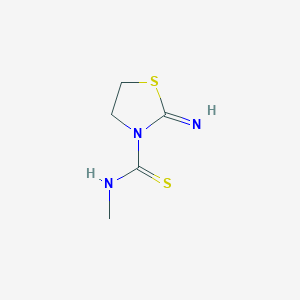
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
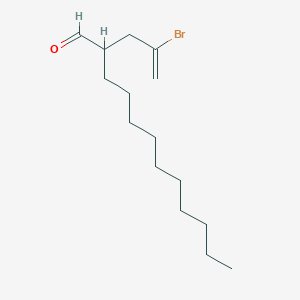
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
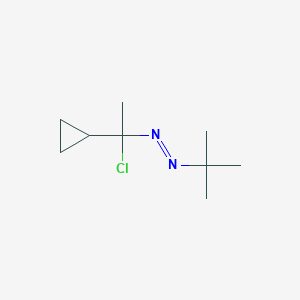
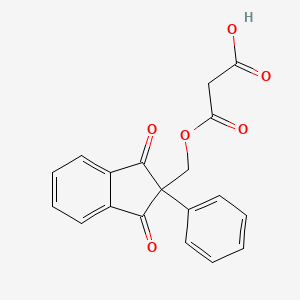
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
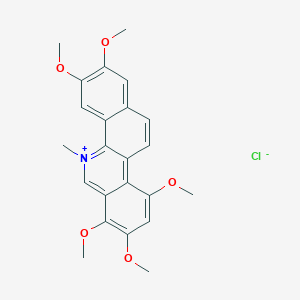
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
